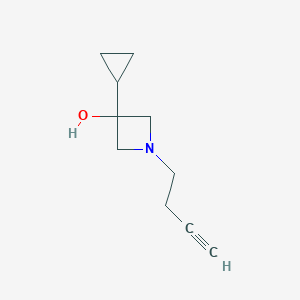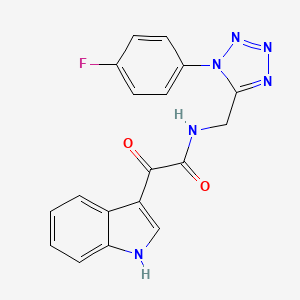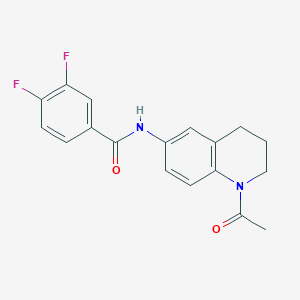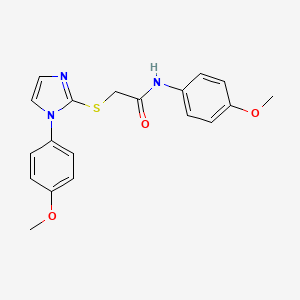
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazole, which is a type of heterocyclic compound. The imidazole ring is a common feature in many important biological molecules, such as histidine and histamine . The compound also contains methoxyphenyl groups, which are common in many organic compounds and can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its formula, would include an imidazole ring substituted with a thioacetamide group and methoxyphenyl groups . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyphenyl groups could potentially increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
PET Tracers for Imaging Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)
Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized for potential use as PET tracers in imaging NPP1. These derivatives are prepared by O-[(11)C]methylation of their precursors with [(11)C]CH3OTf and show high radiochemical purity and specific activity (Gao, Wang, & Zheng, 2016).
Antibacterial Activity
Compounds synthesized from N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been studied for their antibacterial activity. These compounds are characterized using spectroscopic methods and exhibit significant activity against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Agents
The compound has been used in the synthesis of derivatives showing potential as anticancer agents. For instance, certain derivatives were investigated for their antitumor activities against human lung adenocarcinoma cells and showed significant selectivity and apoptosis-inducing properties (Evren et al., 2019).
Synthesis of Heterocyclic Rings for Antitumor Activity
Derivatives of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been used in the synthesis of compounds bearing different heterocyclic rings, evaluated for their potential antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antioxidant and Anti-inflammatory Compounds
This chemical has been involved in the synthesis of compounds with notable antioxidant and anti-inflammatory activities. Some derivatives displayed good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, demonstrating both antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).
COX Inhibitory Activity
Some derivatives containing the 4-methoxyphenyl group within their structures, synthesized from N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, have shown strong inhibitory activity on the COX-2 enzyme, indicating potential for therapeutic applications in inflammation and pain management (Ertas et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of the compound N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be fully understood .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet identified. Given the compound’s structure, it may interact with various biochemical pathways. Without specific experimental data, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is still in the early stages of research, its effects at the molecular and cellular level are yet to be fully understood .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)21-18(23)13-26-19-20-11-12-22(19)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCHKRMWLMWURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

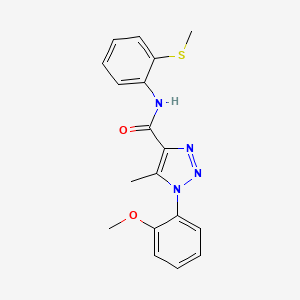
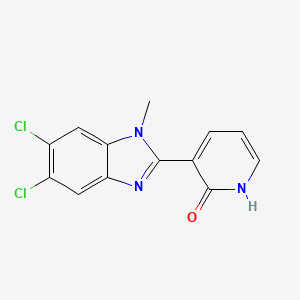
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
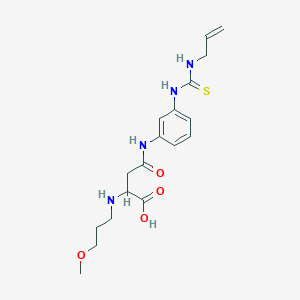
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
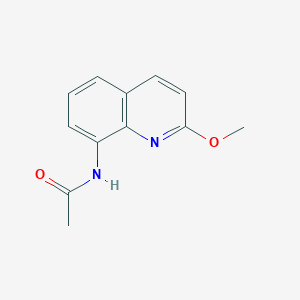
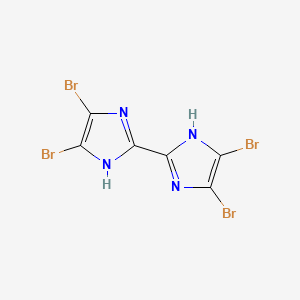
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)

![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382240.png)
